molecular formula C7H14ClNO2 B6243199 rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans CAS No. 2408972-34-7

rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans

Cat. No. B6243199
M. Wt: 179.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-3-[(1R,3S)-3-aminocyclobutyl]propanoic acid hydrochloride, trans (RAC-3-ACBPA-HCl) is a cyclic amino acid derivative that has been studied for its potential use in scientific research. RAC-3-ACBPA-HCl is a chiral compound and is found in the form of a racemic mixture. It is a versatile compound that has been used in a variety of applications, from drug discovery to biochemistry and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.

Starting Materials
Cyclobutanone, Methylamine, Ethyl 2-bromopropionate, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Water, Diethyl ethe

Reaction
Step 1: Cyclobutanone is reacted with methylamine in the presence of sodium hydroxide to form (1R,3S)-3-aminocyclobutanone., Step 2: (1R,3S)-3-aminocyclobutanone is reacted with ethyl 2-bromopropionate in the presence of sodium hydroxide to form rac-3-[(1R,3S)-3-aminocyclobutyl]propanoic acid., Step 3: rac-3-[(1R,3S)-3-aminocyclobutyl]propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid in water., Step 4: The hydrochloride salt is isolated by filtration and washed with water and diethyl ether to yield rac-3-[(1R,3S)-3-aminocyclobutyl]propanoic acid hydrochloride, trans.

Mechanism Of Action

The mechanism of action of RAC-3-ACBPA-HCl is not fully understood. However, it is believed that the compound acts as a chiral substrate for the synthesis of various chiral compounds, including chiral amines and chiral alcohols. Additionally, the compound has been used as a model system for studying the structure-activity relationships of chiral compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of RAC-3-ACBPA-HCl are not fully understood. However, studies have suggested that the compound may have some anti-inflammatory effects in animal models. Additionally, the compound has been used in studies to investigate the effects of chiral compounds on the nervous system.

Advantages And Limitations For Lab Experiments

RAC-3-ACBPA-HCl has several advantages for laboratory experiments. The compound is relatively inexpensive, and it is readily available in commercial quantities. Additionally, the compound is stable and can be stored at room temperature. However, the compound is not soluble in water, and it can be difficult to work with in aqueous solutions.

Future Directions

Future research on RAC-3-ACBPA-HCl could focus on further elucidating the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further studies could investigate the potential use of the compound in drug discovery and the development of new chiral compounds. Additionally, the compound could be used in studies to investigate the effects of chiral compounds on the nervous system. Finally, research could focus on optimizing the synthesis of the compound and developing more efficient methods for its production.

Scientific Research Applications

RAC-3-ACBPA-HCl has been used in a variety of scientific research applications, including drug discovery and biochemistry. It has been used as a substrate for the synthesis of various chiral compounds, including chiral amines and chiral alcohols. It has also been used as a building block for the synthesis of peptide and peptidomimetic compounds. Additionally, RAC-3-ACBPA-HCl has been used as a model system for studying the structure-activity relationships of chiral compounds.

properties

CAS RN

2408972-34-7

Product Name

rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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